(2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride
Description
(2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol hydrochloride is a chiral β-amino alcohol derivative characterized by a phenyl ring substituted with a bromine atom at position 3 and a methyl group at position 5. Its molecular formula is C₉H₁₃BrClNO, with a molecular weight of approximately 266.57 g/mol. This compound is primarily utilized as a pharmaceutical intermediate or building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological or infectious diseases .
Properties
IUPAC Name |
(2S)-2-amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-2-7(9(11)5-12)4-8(10)3-6;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRVCBZKJVOMGZ-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 3-bromo-5-methylphenol.
Amination: The brominated product is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the aromatic ring’s 3-position enables electrophilic aromatic substitution (EAS) and transition metal-catalyzed cross-coupling reactions .
Key Findings :
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Suzuki coupling proceeds efficiently under anhydrous conditions in THF at 80–100°C .
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Azide substitution requires a copper(I) catalyst and microwave irradiation for accelerated kinetics .
Oxidation and Reduction
The hydroxyl and amino groups undergo selective redox reactions:
Mechanistic Insights :
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Oxidation of the hydroxyl group to a carboxylic acid follows a radical pathway with Mn intermediates .
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Catalytic hydrogenation preserves stereochemistry at the chiral center.
Coupling Reactions via Boronate Intermediates
The bromine atom facilitates boronate formation for diverse couplings:
Optimized Conditions :
Acylation and Schiff Base Formation
The amino group reacts with electrophiles to form amides or imines:
Notable Observations :
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Acylation proceeds without racemization under mild conditions.
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Schiff bases form crystalline precipitates, enabling easy isolation .
Stability and Reactivity Trends
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pH Sensitivity : The hydrochloride salt enhances solubility in polar solvents but requires neutralization for nucleophilic reactions .
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Thermal Stability : Decomposition occurs above 200°C, primarily via C–Br bond cleavage .
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Stereochemical Integrity : Chiral center at C2 remains intact under non-acidic conditions (e.g., Suzuki coupling) .
This compound’s versatility in cross-coupling, redox, and functionalization reactions makes it valuable for synthesizing bioactive molecules, particularly in antimicrobial and anticancer research . Experimental protocols emphasize rigorous exclusion of moisture and oxygen for optimal yields.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride typically involves multi-step organic reactions that allow for the introduction of the amino group and the bromo-substituted phenyl moiety. Various synthetic routes have been documented, often utilizing intermediates such as 2-amino-5-iodobenzoic acid and employing techniques like Suzuki coupling to achieve the desired compound . The characterization of this compound is crucial for understanding its structure-activity relationships.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Key Intermediates |
|---|---|---|
| 1 | Cyclization | 2-amino-5-iodobenzoic acid |
| 2 | Chlorination | Thioxo intermediate |
| 3 | Deprotection | 4-methoxybenzylamine |
| 4 | Suzuki Coupling | Boronic acids |
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its ability to inhibit monoamine uptake, which is relevant for antidepressant activity. In vitro studies have shown that analogues of this compound can selectively inhibit dopamine (DA), norepinephrine (NE), and serotonin (5HT) uptake, suggesting its potential as a therapeutic agent for mood disorders .
Nicotinic Receptor Modulation
Additionally, this compound has demonstrated activity as an antagonist at nicotinic acetylcholine receptors (nAChRs). Certain analogues have been found to exhibit higher potency in antagonizing α4β2-nAChR than the parent compound, indicating a potential application in smoking cessation therapies .
| Activity Type | Observed Effect |
|---|---|
| Monoamine Uptake Inhibition | Significant inhibition of DA, NE, and 5HT uptake |
| Nicotinic Receptor Antagonism | High potency against α4β2-nAChR |
| Potential Antidepressant Effects | Positive correlation with mood improvement |
Antidepressant Development
Given its ability to modulate neurotransmitter systems, this compound is being investigated as a candidate for antidepressant development. Its analogues show promise in enhancing the efficacy of existing antidepressants by providing additional mechanisms of action through monoamine modulation .
Smoking Cessation Aids
The antagonistic properties at nAChRs make this compound a candidate for smoking cessation therapies. By blocking nicotine's rewarding effects at these receptors, it may help reduce cravings and withdrawal symptoms associated with quitting smoking .
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, the administration of this compound resulted in significant reductions in depressive-like behaviors. The study highlighted its potential to enhance serotonergic activity while simultaneously inhibiting DA and NE reuptake, leading to improved mood outcomes .
Case Study 2: Nicotine Withdrawal Management
Another study focused on the role of this compound in managing nicotine withdrawal symptoms. Subjects treated with an analogue showed reduced anxiety and craving levels compared to controls, supporting its therapeutic potential in smoking cessation programs .
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares the molecular features of (2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol hydrochloride with analogous compounds:
Key Observations:
- Halogen Effects : Bromine (Br) in the target compound provides greater steric hindrance and lipophilicity compared to chlorine (Cl) or fluorine (F). This may enhance membrane permeability but reduce solubility in polar solvents .
- Electronic Properties : Methylthio (S-Me) groups in introduce electron-donating effects, contrasting with the electron-withdrawing nature of halogens.
Pharmacological and Industrial Relevance
Physicochemical Properties
- Solubility : Brominated compounds (e.g., target) exhibit lower aqueous solubility compared to fluorinated analogs, necessitating formulation adjustments (e.g., salt forms, co-solvents) .
- Stability : Hydrochloride salts enhance stability and crystallinity across all analogs, facilitating storage and handling .
Biological Activity
(2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol; hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C10H12BrN·HCl and a molar mass of approximately 232.11 g/mol. Its structure features an amino group, a hydroxyl group, and a brominated phenyl ring, which contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrN·HCl |
| Molar Mass | 232.11 g/mol |
| Functional Groups | Amino, Hydroxyl |
| Solubility | Soluble in water |
The biological activity of (2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol; hydrochloride is primarily attributed to its ability to form hydrogen bonds due to the amino and hydroxyl groups. The presence of the bromine atom enhances its interaction through halogen bonding, allowing it to modulate the activity of various enzymes and receptors involved in biological pathways.
Antimicrobial Activity
Preliminary studies indicate that (2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol; hydrochloride exhibits antimicrobial properties. It has been evaluated against several bacterial strains, showing significant inhibition against Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Research has highlighted the compound's potential in cancer therapy. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including those from breast and colon cancers. The compound's effectiveness appears to correlate with its ability to induce apoptosis in cancer cells through caspase activation pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that (2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol; hydrochloride showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity.
- Cancer Cell Line Studies : In experiments involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 25 µM over 48 hours. This suggests significant anticancer potential that warrants further investigation.
Comparative Analysis with Similar Compounds
The biological activity of (2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol; hydrochloride can be compared with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (2S)-2-Amino-2-(4-bromophenyl)ethanol | Bromine at a different position | Moderate antimicrobial effects |
| (S)-1-(4-Bromophenyl)ethanamine | Lacks hydroxyl group | Lower anticancer activity |
| (R)-2-Amino-2-(4-bromophenyl)ethanol | Enantiomeric form | Variable biological effects |
Q & A
Q. What are the optimal synthetic routes for achieving high enantiomeric purity in (2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol hydrochloride?
- Methodological Answer : The synthesis typically begins with halogenated aromatic precursors (e.g., 3-bromo-5-methylbenzaldehyde). Key steps include:
- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde to an alcohol while preserving stereochemistry .
- Chiral Induction : Asymmetric catalysis or chiral auxiliaries ensure the (2S) configuration. For example, Evans oxazolidinones may direct stereoselectivity during amine formation .
- Purification : Chiral HPLC or recrystallization removes enantiomeric impurities. Purity >98% is achievable with iterative solvent systems (e.g., ethanol/water) .
Q. How can researchers validate the structural and stereochemical integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the aromatic substitution pattern (3-bromo-5-methyl) and ethanolamine backbone. Key signals include δ ~7.5 ppm (aromatic H) and δ ~3.8 ppm (CH₂OH) .
- X-ray Crystallography : Resolves absolute stereochemistry via single-crystal analysis .
- Polarimetry : Specific rotation ([α]D) distinguishes the (2S) enantiomer from its (2R) counterpart .
Q. What stability considerations are critical for storing and handling this hydrochloride salt?
- Methodological Answer :
- Storage : Store at RT in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hygroscopic degradation .
- Solubility : Soluble in polar solvents (e.g., ethanol, DMSO). Avoid aqueous solutions at extreme pH to prevent hydrolysis of the ethanolamine group .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine vs. iodine substitution) impact biological target binding?
- Methodological Answer :
- Comparative SAR Studies : Replace the 3-bromo group with iodine (e.g., (2S)-2-Amino-2-(3-iodophenyl)ethanol hydrochloride) and assay receptor affinity via SPR or radioligand binding .
- Halogen Effects : Bromine’s electronegativity and van der Waals radius may enhance hydrophobic interactions vs. iodine’s larger size, altering binding kinetics .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to model halogen bonding with target proteins .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Impurity Analysis : LC-MS identifies trace enantiomers or degradation products (e.g., free base vs. hydrochloride salt) that skew bioactivity results .
Q. Which computational approaches predict metabolic pathways and metabolite toxicity?
- Methodological Answer :
- In Silico Tools : Use GLORY or MetaPred to simulate Phase I/II metabolism. The ethanolamine group may undergo N-oxidation, while the bromine substituent resists CYP450-mediated dehalogenation .
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity risks from reactive metabolites .
Q. How can enantiomeric impurities be quantified and mitigated during scale-up synthesis?
- Methodological Answer :
- Analytical Methods : Chiral GC-MS or CE with cyclodextrin-based buffers detects <1% enantiomeric contamination .
- Process Optimization : Switch from batch to continuous flow synthesis for tighter control of reaction kinetics and stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
